N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-4-5-6-15(19)16-10-9-12-7-8-13(17)14(18)11-12/h1,7-8,11,17-18H,3-6,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEIAKGIMIZSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxyphenylethylamine and hept-6-ynoic acid.
Coupling Reaction: The key step involves the coupling of 3,4-dihydroxyphenylethylamine with hept-6-ynoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques like recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and electrostatic interactions, while the alkyne group can undergo reactions that modify the compound’s activity. These interactions can lead to the modulation of biological pathways and the exertion of various effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) : Shares the catechol-ethyl backbone but replaces the hept-6-ynamide with a primary amine. Dopamine is a neurotransmitter with roles in motor control and reward systems .
Halopemide (HLP): A benzamide derivative with a piperidinyl-chlorobenzimidazolone substituent.
Quercetin-3-O-rhamnoside (QRC): A flavonoid with a 3,4-dihydroxyphenyl group but a distinct tricyclic backbone. Known for antioxidant and anti-inflammatory properties .
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Insights
- Catechol Group Interactions : The 3,4-dihydroxyphenyl group in the target compound may enable binding to catecholamine receptors (e.g., dopamine receptors) or metal ions, similar to dopamine and QRC. However, the amide and alkyne substituents likely reduce its ability to cross the blood-brain barrier compared to dopamine .
- Amide vs. Amine Functionality : The amide linkage in the target compound and HLP enhances metabolic stability compared to dopamine’s amine group, which is prone to enzymatic degradation. This modification could prolong half-life in vivo .
- Alkyne Chain Utility : The hept-6-ynamide’s terminal alkyne may facilitate bioorthogonal reactions (e.g., click chemistry) for targeted drug delivery or imaging, a feature absent in dopamine or QRC .
Biological Activity
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a heptyl chain with a terminal amide group and a catechol moiety (3,4-dihydroxyphenyl) that is known for its diverse biological activities. The compound's structure can be represented as follows:
The biological activity of this compound is largely attributed to its catechol group. Catechols are known to interact with various biological targets due to their ability to undergo redox reactions and form reactive oxygen species (ROS), which can modulate signaling pathways in cells . Additionally, the compound may exhibit antioxidant properties, which are beneficial in protecting against oxidative stress .
Antioxidant Activity
Research indicates that compounds with catechol structures often exhibit significant antioxidant properties. This compound's catechol moiety can scavenge free radicals, thereby reducing oxidative stress in biological systems .
Neuroprotective Effects
In vitro studies have shown that derivatives of catechols can enhance neuroprotective effects. For instance, compounds similar to this compound have been linked to increased levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function . This suggests potential applications in neurodegenerative diseases.
Antimicrobial Activity
Preliminary evaluations of related compounds indicate that they possess antimicrobial properties. The presence of the catechol structure may enhance the binding affinity to bacterial proteins, thereby inhibiting their growth. Further studies are needed to confirm the specific antimicrobial spectrum of this compound .
Case Studies
- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of catecholamine derivatives in rat models of Parkinson's disease. Results showed that treatment with such compounds led to reduced behavioral deficits and increased BDNF levels in treated groups compared to controls .
- Antioxidant Efficacy : In a comparative study on various phenolic compounds, this compound demonstrated superior antioxidant activity against reactive oxygen species when tested against standard antioxidants like vitamin C and E .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide to achieve high yield and purity?
Methodological Answer:
- Protect the catechol (3,4-dihydroxyphenyl) group using acetyl or benzyl groups to prevent oxidation during synthesis .
- Employ amide coupling reagents (e.g., EDC/HOBt) to link the ethylamine moiety to the hept-6-ynamide chain .
- Purify via reverse-phase HPLC or column chromatography, monitoring purity by TLC or LC-MS .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to verify aromatic protons and alkyne/amide bonds .
- Confirm molecular weight via high-resolution mass spectrometry (HR-MS) .
- UV-Vis spectroscopy (λmax ~255 nm) can assess conjugated systems, particularly the catechol moiety .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer:
- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation of the catechol group .
- Prepare fresh solutions in degassed solvents (e.g., DMSO) for biological assays to ensure stability .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Prioritize enzyme inhibition assays (e.g., α-glucosidase) due to structural analogs showing activity in this domain .
- Conduct antioxidant assays (DPPH/ABTS radical scavenging) to evaluate catechol-mediated redox activity .
Advanced Research Questions
Q. What experimental approaches can elucidate the mechanism of enzymatic inhibition by this compound?
Methodological Answer:
- Perform kinetic studies (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive) .
- Use molecular docking simulations (AutoDock Vina) to predict binding interactions with target enzymes like α-glucosidase .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Synthesize analogs with modified alkyne chain lengths or substituted amide groups to assess impact on bioactivity .
- Compare IC50 values across analogs in enzyme inhibition assays to identify critical functional groups .
Q. What methodologies help resolve contradictions in reported bioactivity data of catechol derivatives?
Methodological Answer:
- Standardize assay conditions (pH, temperature, solvent) to reduce variability .
- Validate compound purity via HPLC before testing and use orthogonal assays (e.g., SPR vs. enzymatic assays) .
Q. Which in vivo models are appropriate for evaluating its pharmacological potential?
Methodological Answer:
- Use rodent models of hyperglycemia for α-glucosidase inhibition studies, monitoring blood glucose levels post-administration .
- Assess bioavailability via pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS quantification .
Q. How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-UV .
- Identify degradation products using LC-MS and adjust storage protocols accordingly .
Q. What advanced analytical techniques are required to quantify this compound in complex matrices?
Methodological Answer:
- Develop a validated LC-MS/MS method with deuterated internal standards to account for matrix effects .
- Use solid-phase extraction (SPE) for sample cleanup prior to analysis in biological fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
